Tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate
CAS No.: 1638771-34-2
Cat. No.: VC13788500
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638771-34-2 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8(7-13)6-11(12,4)5/h8,13H,6-7H2,1-5H3 |
| Standard InChI Key | XTSDZFSFUUQOCF-UHFFFAOYSA-N |
| SMILES | CC1(CC(N1C(=O)OC(C)(C)C)CO)C |
| Canonical SMILES | CC1(CC(N1C(=O)OC(C)(C)C)CO)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate delineates its molecular architecture:
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Azetidine core: A saturated four-membered ring with one nitrogen atom.
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Substituents:
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tert-Butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine.
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Hydroxymethyl (-CH₂OH) group at the 4-position, introducing polarity and hydrogen-bonding capability.
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Two methyl (-CH₃) groups at the 2-position, enhancing steric bulk and influencing ring conformation.
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Table 1: Comparative Molecular Properties of Azetidine Derivatives
*Calculated using PubChem’s molecular weight algorithm .
Synthesis and Reaction Pathways
The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate likely follows strategies employed for related azetidine derivatives:
Boc Protection of Azetidine
Azetidine’s secondary amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) . This step prevents unwanted side reactions during subsequent functionalization.
Purification and Characterization
Chromatographic techniques (e.g., silica gel chromatography) isolate the product, while structural confirmation relies on:
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NMR Spectroscopy: Distinct peaks for Boc (δ ~1.4 ppm), hydroxymethyl (δ ~3.5–4.0 ppm), and methyl groups (δ ~1.0 ppm).
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Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]⁺ = 216.1598 for C₁₁H₂₁NO₃).
Physicochemical Properties
Solubility and Stability
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Solubility: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the hydroxymethyl group. Limited solubility in non-polar solvents (e.g., hexane) is expected.
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Stability: The Boc group confers stability toward nucleophiles and bases but is acid-labile, cleaving under conditions like TFA/DCM .
Stereochemical Considerations
The 2,2-dimethyl groups impose significant steric hindrance, favoring a twisted ring conformation. This geometry may influence reactivity in substitution or cross-coupling reactions by limiting access to the nitrogen lone pair.
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in methylation steps due to steric crowding. Future work could explore:
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Microwave-Assisted Synthesis: Accelerating reaction kinetics to improve efficiency.
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Enzymatic Catalysis: Lipases or esterases for regioselective modifications.
Biological Evaluation
While antimicrobial and antioxidant activities are hypothesized based on analog studies, targeted assays (e.g., MIC testing against S. aureus, DPPH radical scavenging) are needed to validate these properties.
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